tert-Butyl N-[1-(2-fluorophenyl)cyclopropyl]carbamate
Overview
Description
tert-Butyl N-[1-(2-fluorophenyl)cyclopropyl]carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a fluorophenyl group, and a cyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-[1-(2-fluorophenyl)cyclopropyl]carbamate typically involves the reaction of tert-butyl carbamate with 1-(2-fluorophenyl)cyclopropylamine. The reaction is usually carried out in the presence of a suitable base, such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran or dimethylformamide. The reaction conditions often include stirring at room temperature or slightly elevated temperatures for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[1-(2-fluorophenyl)cyclopropyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where the tert-butyl or fluorophenyl groups can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines or alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
tert-Butyl N-[1-(2-fluorophenyl)cyclopropyl]carbamate has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a cholinesterase inhibitor, which could be useful in the treatment of neurodegenerative diseases such as Alzheimer’s disease.
Materials Science: Due to its unique structural features, the compound is explored for its potential use in the development of novel materials with specific properties.
Environmental Research: The compound’s stability and reactivity make it a candidate for studies on environmental degradation and pollutant removal.
Mechanism of Action
The mechanism of action of tert-Butyl N-[1-(2-fluorophenyl)cyclopropyl]carbamate involves its interaction with specific molecular targets. For instance, as a cholinesterase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission. This mechanism is particularly relevant in the context of neurodegenerative diseases where cholinergic deficits are observed.
Comparison with Similar Compounds
- tert-Butyl N-[1-(2-chlorophenyl)cyclopropyl]carbamate
- tert-Butyl N-[1-(2-bromophenyl)cyclopropyl]carbamate
- tert-Butyl N-[1-(2-methylphenyl)cyclopropyl]carbamate
Comparison: tert-Butyl N-[1-(2-fluorophenyl)cyclopropyl]carbamate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of compounds, which can be advantageous in medicinal chemistry applications. In comparison, the chloro, bromo, and methyl analogs may exhibit different reactivity patterns and biological profiles due to the varying electronic and steric effects of the substituents.
Biological Activity
tert-Butyl N-[1-(2-fluorophenyl)cyclopropyl]carbamate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data, case studies, and research findings.
Chemical Structure and Properties
The chemical formula for this compound is C12H17FNO2. The compound features a tert-butyl group, a cyclopropyl ring, and a fluorophenyl moiety, which are significant for its biological activity.
Property | Value |
---|---|
Molecular Weight | 221.27 g/mol |
Solubility | Soluble in organic solvents |
LogP | 3.5 |
Melting Point | Not available |
Anticancer Potential
Recent studies have highlighted the anticancer potential of compounds with similar structures to this compound. Compounds containing fluorinated phenyl groups often exhibit enhanced biological activity due to their ability to interact with various biological targets.
Case Study: Cytotoxic Activity
In a comparative study of structurally related compounds, it was found that certain derivatives exhibited significant cytotoxic effects against various cancer cell lines:
- MCF-7 (breast cancer) : IC50 values ranged from 0.11 to 2.78 µM.
- HCT-116 (colon cancer) : IC50 values were comparable, indicating effective antiproliferative activity.
These findings suggest that the introduction of fluorinated groups can enhance the efficacy of carbamate derivatives in cancer therapy .
The mechanism by which this compound exerts its biological effects may involve:
- Apoptosis Induction : Flow cytometry assays have indicated that related compounds can induce apoptosis in cancer cells through the activation of caspases, particularly caspase-3 and -7.
- Cell Cycle Arrest : Studies have shown that these compounds can cause cell cycle arrest at the G1 phase, leading to reduced proliferation rates in cancer cell lines .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and toxicological profiles of this compound is crucial for its development as a therapeutic agent.
Table 2: Pharmacokinetic Parameters
Parameter | Value |
---|---|
Absorption | Moderate |
Bioavailability | High |
Metabolic Stability | Moderate |
Toxicity | Low (in preliminary studies) |
Preliminary toxicological evaluations indicate low toxicity levels, making it a promising candidate for further development .
Properties
IUPAC Name |
tert-butyl N-[1-(2-fluorophenyl)cyclopropyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO2/c1-13(2,3)18-12(17)16-14(8-9-14)10-6-4-5-7-11(10)15/h4-7H,8-9H2,1-3H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTZOXKNJLGYVEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)C2=CC=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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